
3,4-Dimethyltetrahydrofuran
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Overview
Description
3,4-Dimethyltetrahydrofuran (CAS: 32970-37-9) is a cyclic ether with the molecular formula C₆H₁₂O and a molecular weight of 100.16 g/mol . Structurally, it features a tetrahydrofuran ring substituted with methyl groups at the 3- and 4-positions. This compound is notable for its occurrence in natural products, particularly in lignans isolated from plants such as Myristica fragrans (nutmeg) and Cordia exaltata. For example, 2,5-bis-aryl-3,4-dimethyltetrahydrofuran derivatives exhibit anti-obesity activity via AMP-activated protein kinase (AMPK) modulation . Additionally, this compound has been identified in hydroalcoholic extracts of Cissampelos pareira, contributing to anti-diabetic and antioxidant properties .
Q & A
Q. Basic: How can the molecular structure of 3,4-Dimethyltetrahydrofuran be experimentally confirmed?
Methodological Answer:
The structural confirmation of this compound requires a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR): Analyze 1H and 13C NMR spectra to identify chemical shifts corresponding to methyl groups (δ ~0.8–1.5 ppm) and the oxygenated tetrahydrofuran ring (δ ~3.5–4.5 ppm).
- Infrared (IR) Spectroscopy: Detect characteristic C-O-C stretching vibrations (~1050–1150 cm−1) and C-H bending modes of the methyl groups.
- Mass Spectrometry (MS): Confirm the molecular ion peak at m/z 100.16 (molecular weight: 100.1589 g/mol) and fragmentation patterns using electron ionization (EI) .
- Reference Data: Cross-validate results with the NIST Chemistry WebBook, which provides standardized IR and MS data for this compound .
Q. Basic: What are the recommended synthetic routes for this compound in laboratory settings?
Methodological Answer:
Common synthetic approaches include:
- Catalytic Hydrogenation: Reduce 3,4-dimethylfuran using palladium or platinum catalysts under hydrogen gas. Monitor reaction progress via gas chromatography (GC) to ensure complete saturation of the furan ring .
- Cyclization of Diols: Utilize acid-catalyzed cyclization of 3,4-dimethyl-1,5-pentanediol. Optimize conditions (e.g., H2SO4, reflux) to minimize side products like ethers or alkenes.
- Comparative Analysis: Note that this compound lacks the hydroxyl group present in analogs like cis-3,4-dimethyltetrahydrofuran-3-ol, which simplifies purification steps .
Q. Advanced: How can researchers address contradictions in reported kinetic parameters for this compound oxidation?
Methodological Answer:
Discrepancies in kinetic data (e.g., rate constants, activation energies) often arise from:
- Experimental Conditions: Variations in temperature, pressure, or radical initiators (e.g., peroxides) can alter observed pathways. For example, oxidation of hexenes produces 2,5-dimethyltetrahydrofuran under specific conditions , highlighting the need to standardize protocols.
- Computational Validation: Use quantum chemical calculations (e.g., DFT) to model reaction pathways and compare with experimental results. For instance, kinetic studies of 2,5-dimethyltetrahydrofuran combustion reveal competing H-abstraction and ring-opening mechanisms .
- Sensitivity Analysis: Apply tools like Chemkin-Pro to identify rate-limiting steps and refine mechanisms using shock tube or flame speed data .
Q. Advanced: What computational strategies are effective for modeling the thermochemistry of this compound?
Methodological Answer:
- Quantum Chemical Calculations: Perform ab initio methods (e.g., CCSD(T)/CBS) to compute bond dissociation energies (BDEs) and heat of formation. Compare results with experimental data from bomb calorimetry .
- Molecular Dynamics (MD) Simulations: Study solvation effects and conformational flexibility using force fields like OPLS-AA. For example, simulations of similar tetrahydrofuran derivatives reveal how methyl groups influence ring puckering and solvent interactions .
- Thermochemical Networks: Construct group-additivity models to predict properties like entropy and heat capacity, validated against NIST thermochemical tables .
Q. Basic: How can researchers distinguish this compound from its structural isomers?
Methodological Answer:
- Chromatography: Use GC-MS with a polar stationary phase (e.g., DB-WAX) to separate isomers based on retention times.
- Vibrational Spectroscopy: Compare IR/Raman spectra; for instance, 2,5-dimethyltetrahydrofuran exhibits distinct ring vibration modes due to symmetric substitution .
- X-ray Crystallography: Resolve crystal structures to confirm substituent positions, as demonstrated for brominated dihydrofuran derivatives .
Q. Advanced: What role does stereochemistry play in the reactivity of this compound derivatives?
Methodological Answer:
- Steric Effects: The cis vs. trans arrangement of methyl groups influences nucleophilic substitution reactions. For example, cis-3,4-dimethyltetrahydrofuran-3-ol shows hindered access to the hydroxyl group compared to the trans isomer .
- Catalytic Asymmetry: In hydrogenation reactions, chiral catalysts (e.g., BINAP-Ru complexes) can induce enantioselectivity in products, critical for pharmaceutical intermediates .
- Dynamic NMR Studies: Investigate ring-flipping barriers to assess conformational stability, as seen in tetrasubstituted dihydrofurans .
Comparison with Similar Compounds
Structural Isomers: 2,5-Dimethyltetrahydrofuran
- Molecular Formula : C₆H₁₂O (same as 3,4-dimethyltetrahydrofuran).
- CAS Number : 1003-38-9 .
- Key Differences :
- The methyl groups are at positions 2 and 5, leading to distinct steric and electronic effects.
- Applications : Primarily used as a bio-derived solvent. A study comparing conventional solvents (e.g., toluene, THF) with bio-based alternatives found that 2,5-dimethyltetrahydrofuran performs similarly in enzyme-catalyzed polyesterification reactions .
- Synthetic Routes : Produced during the oxidation of 1- and 2-hexenes or via biomass conversion of 5-hydroxymethylfurfural (5-HMF) .
Parent Compound: Tetrahydrofuran (THF)
- Molecular Formula : C₄H₈O.
- CAS Number : 109-99-9 .
- Key Differences :
- Lacks methyl groups, resulting in a lower molecular weight (72.11 g/mol ) and higher volatility.
- Applications : Widely used as an industrial solvent. However, it is prone to peroxide formation, raising safety concerns.
- Performance : While THF is a benchmark solvent, bio-derived alternatives like 2,5-dimethyltetrahydrofuran offer comparable efficiency with reduced environmental impact .
Mono-Substituted Derivative: 3-Methyltetrahydrofuran
- Molecular Formula : C₅H₁₀O.
- Molecular Weight : 86.13 g/mol .
- Key Differences :
- A single methyl group at position 3 reduces steric hindrance compared to this compound.
- Applications : Explored as a solvent in green chemistry due to its renewable sourcing and moderate polarity.
Functionalized Analog: 3-Hydroxytetrahydrofuran
- Molecular Formula : C₄H₈O₂.
- CAS Number : 453-20-3 .
- Key Differences: Contains a hydroxyl group instead of a methyl group, increasing polarity and reactivity. Applications: Limited to niche synthetic applications due to its hygroscopic nature and lower thermal stability.
Comparative Data Table
Preparation Methods
Bioinspired Tandem Reaction Strategies
The tandem nucleophilic addition/redox isomerization/oxidative coupling method represents a breakthrough in 3,4-DMTHF synthesis. This approach, inspired by biosynthetic pathways, constructs the tetrahydrofuran core in three steps with exceptional efficiency :
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1,2-Addition of Aryllithium Reagents : α,β-unsaturated aldehydes react with aryllithium compounds at −78°C in tetrahydrofuran (THF), forming alkoxide intermediates.
-
Ruthenium-Catalyzed Redox Isomerization : The alkoxide undergoes Ru-mediated isomerization to enolate species at 25°C, with catalyst loadings of 5 mol% achieving full conversion within 2 hours .
-
Single-Electron Oxidation and Dimerization : Oxidative coupling of enolates using MnO₂ yields 2,3-dialkyl-1,4-diketones with moderate to good d/l-diastereoselectivity (dr 3:1 to 5:1) .
The final cycloetherification employs NaBH₄ reduction followed by acid-catalyzed cyclization (HCl/MeOH, 0°C to 25°C), delivering trans,trans,trans-2,5-diaryl-3,4-DMTHF derivatives in 68–82% overall yield . This method excels in constructing complex lignan architectures but requires stringent temperature control during the oxidation step.
Chiral Building Block Synthesis from Pantolactone
A stereodivergent route to 3,4-DMTHF utilizes D-(-)- and L-(+)-pantolactone as chiral precursors, enabling access to both enantiomers of 4,4-dimethyltetrahydrofuran-3-ol – a key intermediate for 3,4-DMTHF synthesis :
Synthetic Sequence :
-
Lactol Reduction : Pantolactone derivatives undergo BF₃·Et₂O-mediated reduction with triethylsilane (Et₃SiH) in CH₂Cl₂ at −78°C, affording TBS-protected tetrahydrofuran intermediates in 85–90% yield .
-
Deprotection : TBS removal using tetrabutylammonium fluoride (TBAF) in THF yields enantiopure 4,4-dimethyltetrahydrofuran-3-ol ([α]D = ±35.7°) .
-
Functional Group Interconversion : Azidation of the alcohol moiety (DIBAL-H, NaN₃) provides 3-azido derivatives for further elaboration into 3,4-DMTHF scaffolds .
Step | Reagents | Conditions | Yield (%) | [α]D (c, solvent) |
---|---|---|---|---|
1 | BF₃·Et₂O, Et₃SiH | CH₂Cl₂, −78°C | 85–90 | N/A |
2 | TBAF | THF, 25°C | 95 | ±35.7 (c=1.8, CHCl₃) |
3 | DIBAL-H, NaN₃ | CH₂Cl₂, −78°C | 76 | +22.4 (c=0.47, CHCl₃) |
This method achieves excellent enantiocontrol but requires chromatographic purification at multiple stages, limiting scalability .
Asymmetric α-Methylation and Epimerization
A high-yielding route employing asymmetric induction and Lewis acid-mediated epimerization has been developed for 3,4-DMTHF lignans :
Key Steps :
-
Lithium Hexamethyldisilazide (LiHMDS)-Mediated Methylation : γ-Butyrolactones undergo α-methylation at −78°C in THF, achieving >20:1 diastereoselectivity .
-
BF₃·OEt₂-Promoted Epimerization : Methyl acetals (e.g., compound 17 ) undergo Friedel-Crafts arylation with BF₃ catalysis (−78°C to −20°C), yielding 2,3-trans-3,4-trans-4,5-trans products in 88% yield .
Optimized Conditions :
-
Methylation: LiHMDS (2 equiv), MeI (3 equiv), THF, −78°C, 1 h → 96% yield
-
Epimerization: BF₃·OEt₂ (1.5 equiv), CH₂Cl₂, −78°C to −20°C, 12 h → 88% yield
This method’s success hinges on the bulky γ-lactone directing group, which enforces the desired trans stereochemistry during methylation .
Natural Product Extraction and Semisynthesis
3,4-DMTHF lignans such as 4-epi-larreatricin have been isolated from Larrea tridentata leaves, providing a biosynthetic starting point :
Isolation and Modification :
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Extraction : Soxhlet extraction with MeOH/CH₂Cl₂ (3:1) followed by silica gel chromatography .
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Hydrogenation : RhCl(PPh₃)₃-catalyzed hydrogenation (1 atm H₂, toluene, 25°C) reduces double bonds while preserving the THF core .
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O-Methylation : Diazomethane (CH₂N₂) in Et₂O converts phenolic -OH groups to methoxy derivatives .
Crystallographic Data :
-
Space group: P2₁2₁2₁ (orthorhombic)
-
Unit cell: a = 8.913 Å, b = 10.256 Å, c = 17.432 Å
-
Hydrogen bonding: O—H···O (2.687 Å) stabilizes the 3D lattice
While this route provides natural product derivatives, the low natural abundance (0.03–0.15% dry weight) necessitates semisynthetic approaches for scale-up .
Comparative Analysis of Synthetic Methods
Efficiency Metrics :
Critical Insights :
Properties
CAS No. |
32970-37-9 |
---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
3,4-dimethyloxolane |
InChI |
InChI=1S/C6H12O/c1-5-3-7-4-6(5)2/h5-6H,3-4H2,1-2H3 |
InChI Key |
FVAHHPPJYLVIIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC1C |
Origin of Product |
United States |
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